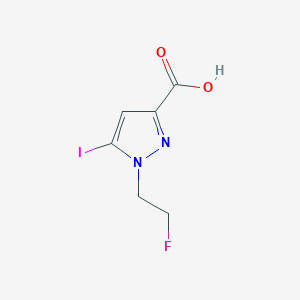
1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with fluoroethyl and iodo groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Iodination: The iodination of the pyrazole ring is achieved using iodine or iodinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions: 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
作用機序
The mechanism of action of 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl and iodo groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1-(2-Fluoroethyl)-4-iodopyrazole-3-carboxylic acid
- 1-(2-Fluoroethyl)-5-chloropyrazole-3-carboxylic acid
- 1-(2-Fluoroethyl)-5-bromopyrazole-3-carboxylic acid
Comparison: 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid is unique due to the presence of both fluoroethyl and iodo groups, which can significantly influence its reactivity and interactions compared to similar compounds with different halogen substituents. The iodo group, in particular, can enhance the compound’s reactivity in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.
生物活性
1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid is a pyrazole derivative known for its diverse biological activities. With a molecular formula of C6H6FIN2O2 and a molecular weight of 284.03 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyrazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances this activity, suggesting that structural modifications can lead to improved efficacy against pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have shown promising results in reducing inflammation in animal models. For instance, studies have demonstrated that certain pyrazoles can inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives reveal their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, some studies have reported that pyrazoles can enhance the cytotoxic effects of established chemotherapeutic agents, suggesting a synergistic potential in cancer treatment .
Enzyme Inhibition
Enzyme inhibition is another critical area where this compound may play a role. Certain derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of neurological disorders. The specificity of these compounds towards different MAO isoforms could provide insights into their therapeutic applications .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a notable case study, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. Among these, this compound demonstrated significant cytotoxicity, comparable to traditional chemotherapeutic agents like bleomycin. The study emphasized the importance of structural modifications in enhancing biological activity .
特性
IUPAC Name |
1-(2-fluoroethyl)-5-iodopyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2O2/c7-1-2-10-5(8)3-4(9-10)6(11)12/h3H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSGARFMTCWRME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(=O)O)CCF)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













